3-ヒドロキシフルオレン

概要

説明

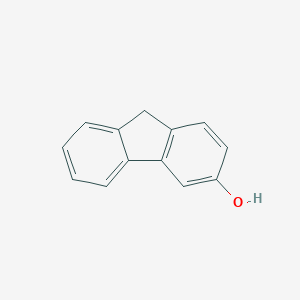

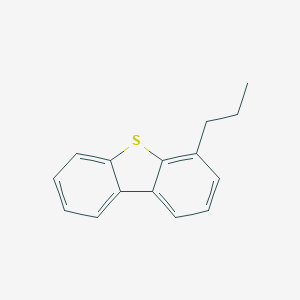

3-Hydroxyfluorene (3-HF) is an organic compound that is used in many scientific and industrial applications. It is a colorless, crystalline solid that is slightly soluble in water and has a molecular weight of 186.3 g/mol. 3-HF is a monocyclic aromatic hydrocarbon that is composed of a single ring of nine carbon atoms, with two hydroxyl groups attached to the ring. It is a member of the fluorene family and is closely related to fluorene and 9-fluorene. 3-HF has numerous applications in the fields of organic synthesis, materials science, and biochemistry.

科学的研究の応用

ヒドロキシフルオレンの合成

3-ヒドロキシフルオレンは、ヒドロキシフルオレンの合成に使用されます。 ヒドロキシフルオレンを調製する効率的な方法には、TsOHを介したプロパルギルアルコールと1,3-ジケトンのタンデムアルキル化/転位が含まれます . この方法は、ヒドロキシフルオレン誘導体の簡便で便利なワンステップ合成ルートを提供します .

有機エレクトロルミネッセンスダイオード(OLED)

フルオレンは、3-ヒドロキシフルオレンを含む、独自の電子特性とフォトン特性を備えた高度な材料に存在します。 これらの材料は、有機エレクトロルミネッセンスダイオード(OLED)として使用できます .

薄膜トランジスタ

3-ヒドロキシフルオレンは、薄膜トランジスタの製造に使用されます . これらのトランジスタは、コンピューターディスプレイやテレビ画面など、さまざまな電子機器で使用されています。

太陽電池

3-ヒドロキシフルオレンは、太陽電池の製造に使用されます . これらのセルは太陽光を電気エネルギーに変換し、ソーラーパネルで使用されます。

ガス貯蔵用のミクロポーラスシステム

3-ヒドロキシフルオレンは、ガス貯蔵用のミクロポーラスシステムなどの機能性材料の構成要素として使用されます .

下痢リスクとの関連性

PAH代謝産物(3-ヒドロキシフルオレンを含む)と下痢の間に有意な正の関連性があります . この関連性は、すべてのモデルにおいて非肥満群で観察されました .

高脂血症リスクとの関連性

3-ヒドロキシフルオレンの最高レベルは、特定の人種において高脂血症と正の相関関係がありました . これは、3-ヒドロキシフルオレンへの曝露が、高脂血症のリスクを高める可能性があることを示唆しています。

作用機序

Target of Action

3-Hydroxyfluorene, also known as 9H-fluoren-3-ol , primarily targets the Cytochrome P450 1A2 . This enzyme is a member of the cytochrome P450 superfamily of enzymes, which are responsible for eliminating most of the drugs and toxins from the human body .

Mode of Action

It is known that the lipophilicity of 3-hydroxyfluorene (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxyfluorene involve a sequence of dehydration, addition, rearrangement, and aromatization . The catabolic intermediates identified from the reactions include 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .

Pharmacokinetics

It is known that this compound is a weak dopamine reuptake inhibitor with an ic50 of 9 μm, notably 59% weaker than modafinil (ic50 = 370 μM) . This suggests that it may have a lower potential for addiction .

Result of Action

It is known that this compound can be converted to fluorenone by oxidation .

Safety and Hazards

将来の方向性

The development of new economical and convenient synthetic routes for the synthesis of fluorene derivatives remains a major goal for modern organic synthesis to enable a broader substrate scope of the starting materials . The preparation of poly-substituent fluorenes from readily available propargyl alcohols is an area of ongoing research .

生化学分析

Biochemical Properties

3-Hydroxyfluorene is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Cellular Effects

In terms of cellular effects, 3-Hydroxyfluorene has been associated with various health conditions. For instance, elevated levels of 3-Hydroxyfluorene have been linked to a higher risk of hyperlipidemia in individuals aged 20–39 years .

Molecular Mechanism

It is known to be involved in the metabolism of halogenated aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxyfluorene can change over time. For instance, it has been found that the concentration of 2-hydroxynaphthalene, as well as 2-hydroxyfluorene, are associated with occupational exposure and reach approximately 30 ng/L in urine .

Metabolic Pathways

3-Hydroxyfluorene is involved in the metabolism of halogenated aromatic hydrocarbons

Transport and Distribution

It is known that it is located in the membrane of cells .

Subcellular Localization

特性

IUPAC Name |

9H-fluoren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUBSZGNXLNTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047540 | |

| Record name | 3-Hydroxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-67-8 | |

| Record name | Fluoren-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoren-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOREN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O4H0G6RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of human exposure to 3-hydroxyfluorene?

A1: 3-Hydroxyfluorene is a metabolite of fluorene, primarily generated through the body's metabolism of this polycyclic aromatic hydrocarbon (PAH). Major exposure sources include:

- Tobacco Smoke: Both active and passive smoking contribute significantly to 3-hydroxyfluorene levels. [, , ]

- Diet: Consumption of grilled or broiled foods can introduce PAHs, leading to 3-hydroxyfluorene formation. []

- Occupational Exposure: Workers in certain industries, such as chimney sweeps and creosote-exposed workers, face elevated exposure risks. []

Q2: How does involuntary tobacco smoke exposure affect 3-hydroxyfluorene levels?

A: Studies show a clear link between involuntary tobacco smoke and increased urinary concentrations of 3-hydroxyfluorene. [] This highlights the importance of minimizing secondhand smoke exposure.

Q3: Can switching from traditional cigarettes to electronic cigarettes impact 3-hydroxyfluorene levels?

A: Research indicates that while switching to e-cigarettes doesn't eliminate 3-hydroxyfluorene exposure, it can lead to substantial reductions compared to traditional cigarette smoking. []

Q4: Have any associations been found between 3-hydroxyfluorene and specific health conditions?

A4: Several studies using NHANES data have explored potential links between 3-hydroxyfluorene and various health conditions:

- Periodontitis: Positive associations have been observed between 3-hydroxyfluorene levels and periodontitis risk. [, ]

- Lung Cancer: In chimney sweeps, increased fluorene exposure (measured via 3-hydroxyfluorene levels) correlated with lower DNA methylation of genes linked to lung cancer risk (F2RL3 and AHRR). []

- Osteoarthritis: Higher levels of 3-hydroxyfluorene have been associated with greater odds of osteoarthritis. []

- Thyroid Function: In females, elevated 3-hydroxyfluorene was linked to increased levels of total triiodothyronine (TT3). []

- Urinary Incontinence: Positive associations have been found between 3-hydroxyfluorene and the prevalence of stress urinary incontinence (SUI). []

Q5: Does pregnancy affect the levels of 3-hydroxyfluorene?

A: Interestingly, pregnant women exhibited significantly lower levels of 3-hydroxyfluorene compared to non-pregnant women. [] This suggests potential alterations in PAH metabolism during pregnancy.

Q6: How is 3-hydroxyfluorene typically measured in biological samples?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for quantifying 3-hydroxyfluorene in urine. [, ]

Q7: Can 3-hydroxyfluorene serve as a reliable biomarker for fluorene exposure?

A: While 1-hydroxypyrene is often used as a biomarker for PAH exposure, studies suggest that 3-hydroxyfluorene, along with other hydroxyfluorenes, might offer better selectivity for assessing tobacco smoke exposure specifically. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

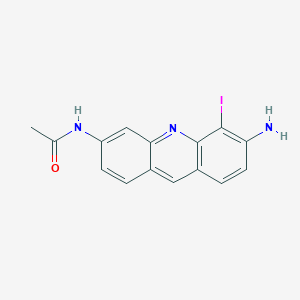

![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)

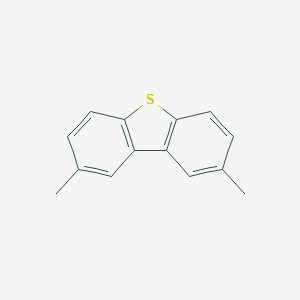

![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

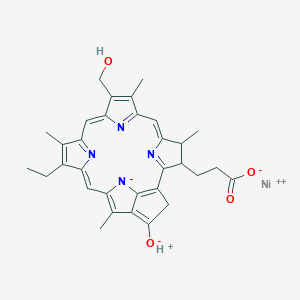

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)